![molecular formula C8H2Cl5NO2S B12887002 5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one CAS No. 19951-66-7](/img/structure/B12887002.png)
5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C8H2Cl5NOS It is known for its unique structure, which includes a benzo[d]oxazole ring substituted with chlorine and a trichloromethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one typically involves the reaction of 5,7-dichloro-2-hydroxybenzo[d]oxazole with trichloromethylthiolating agents. One common method includes the use of trichloromethylthiol chloride (CCl3SCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzo[d]oxazole ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, and other nucleophiles in the presence of a base or catalyst
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino or alkoxy derivatives of the benzo[d]oxazole ring
Applications De Recherche Scientifique
5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethylthio group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dichloro-2-hydroxybenzo[d]oxazole
- 5,7-Dichloro-3-methylbenzo[d]oxazol-2(3H)-one
- 5,7-Dichloro-3-((methylthio)benzo[d]oxazol-2(3H)-one
Uniqueness
5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their properties and applications.
Propriétés
Numéro CAS |
19951-66-7 |
|---|---|
Formule moléculaire |
C8H2Cl5NO2S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
5,7-dichloro-3-(trichloromethylsulfanyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H2Cl5NO2S/c9-3-1-4(10)6-5(2-3)14(7(15)16-6)17-8(11,12)13/h1-2H |
Clé InChI |
QFIALTZVDVFWPU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1N(C(=O)O2)SC(Cl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12886920.png)


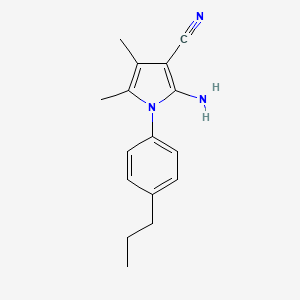
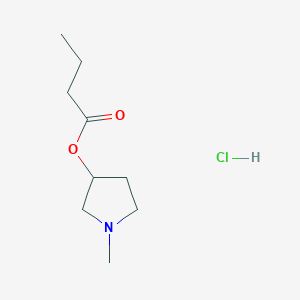
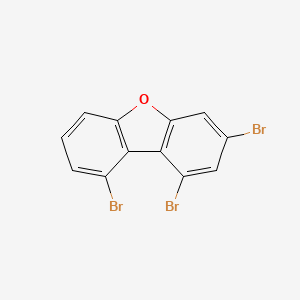
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B12886967.png)
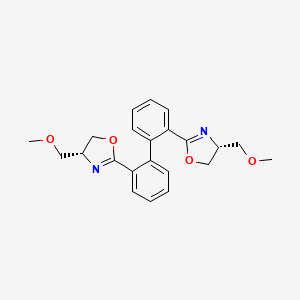
![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
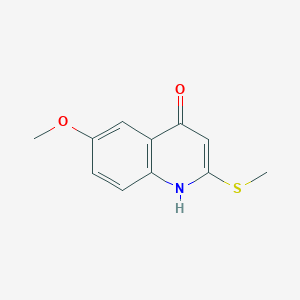

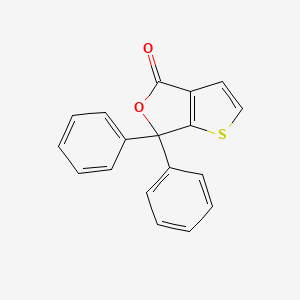
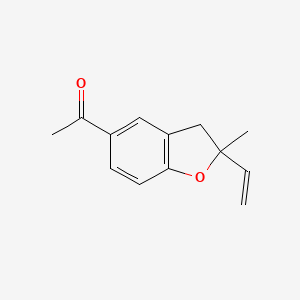
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
